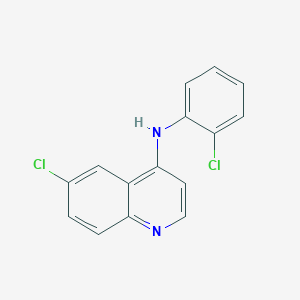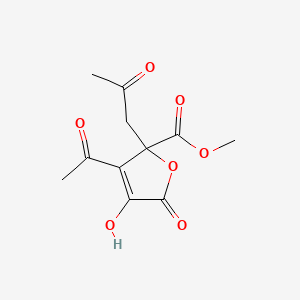
Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate is a mouthful, but its structure reveals its significance. Let’s break it down:
Methyl: Indicates the presence of a methyl group (CH₃).
3-acetyl: Refers to an acetyl group (CH₃CO-) attached at position 3.
2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate: The core structure, a furoate ring with various functional groups.
Preparation Methods
Synthetic Routes::
Acetylation of Furanone: Starting from furanone, acetylation at position 3 yields the acetyl derivative.
Hydroxylation and Oxidation: Hydroxylation at position 4 followed by oxidation leads to the 4-hydroxy-5-oxo intermediate.
Esterification: Finally, esterification with methyl alcohol produces Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate.
Industrial Production:: While not widely produced industrially, small-scale synthesis occurs in research laboratories due to its biological activities.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation at the hydroxyl group (position 4) to form a carboxylic acid.
Reduction: Reduction of the keto group (position 5) can yield the corresponding alcohol.
Substitution: Substitution reactions may occur at the acetyl group (position 3).
Common reagents include potassium permanganate (for oxidation), sodium borohydride (for reduction), and various nucleophiles (for substitution).
Scientific Research Applications
Antioxidant Properties: Due to its hydroxyl and keto groups, Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate exhibits antioxidant activity.
Anti-Inflammatory Effects: It modulates inflammatory pathways, making it relevant in drug development.
Natural Product Isolation: Researchers explore its occurrence in plants and fungi.
Mechanism of Action
Antioxidant Mechanism: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Inflammatory Pathways: Inhibits pro-inflammatory enzymes (e.g., COX-2) and cytokines (e.g., TNF-α).
Comparison with Similar Compounds
Similar Compounds: Other furan derivatives, such as furanone and 2-furoic acid, share structural features.
Uniqueness: Methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate’s combination of acetyl, hydroxyl, and keto groups sets it apart.
Properties
CAS No. |
23127-83-5 |
|---|---|
Molecular Formula |
C11H12O7 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
methyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H12O7/c1-5(12)4-11(10(16)17-3)7(6(2)13)8(14)9(15)18-11/h14H,4H2,1-3H3 |
InChI Key |
TWGZLLBNCWEGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C(=C(C(=O)O1)O)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


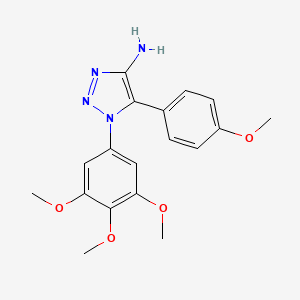
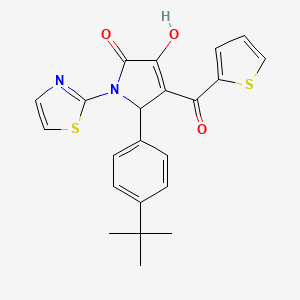
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11061213.png)
![3-(4-chloro-2-fluorophenyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061218.png)
![4-[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11061221.png)
![N-[5-(2-Adamantyl)-1,3-thiazol-2-YL]-2-(1H-tetrazol-1-YL)acetamide](/img/structure/B11061225.png)
![3,9-diaza-1-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2(7),3,5,10,12-hexaen-8-one](/img/structure/B11061231.png)
![2-{2-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11061254.png)
![6-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11061257.png)
![3-(5-bromothiophen-2-yl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061263.png)
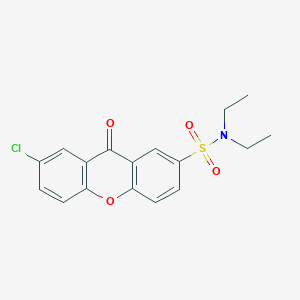
![3-(Chloromethyl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11061274.png)
![1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11061287.png)
